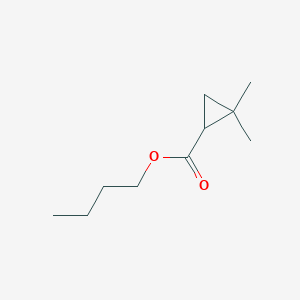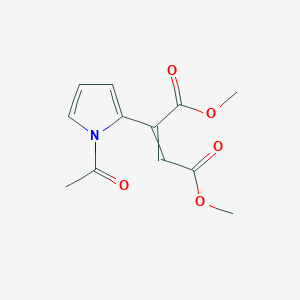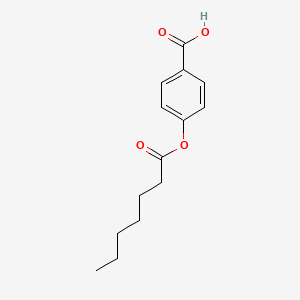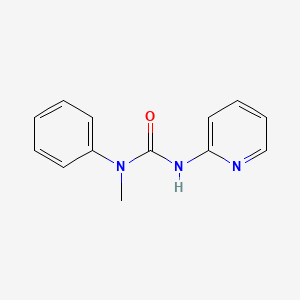
N-Methyl-N-phenyl-N'-pyridin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-phenyl-N’-pyridin-2-ylurea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring, a phenyl group, and a methyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-phenyl-N’-pyridin-2-ylurea typically involves the reaction of N-methyl-N-phenylurea with 2-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures. The presence of a base, such as potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-Methyl-N-phenyl-N’-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
N-Methyl-N-phenyl-N’-pyridin-2-ylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Methyl-N-phenyl-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be compared with other similar compounds, such as:
N-Methyl-N-phenylurea: Lacks the pyridine ring, which may result in different chemical and biological properties.
N-Phenyl-N’-pyridin-2-ylurea: Lacks the methyl group, potentially affecting its reactivity and interactions.
N-Methyl-N’-pyridin-2-ylurea: Lacks the phenyl group, which may influence its overall stability and activity.
The presence of the pyridine ring, phenyl group, and methyl group in N-Methyl-N-phenyl-N’-pyridin-2-ylurea contributes to its unique chemical and biological properties, distinguishing it from other related compounds.
特性
CAS番号 |
71344-20-2 |
|---|---|
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC名 |
1-methyl-1-phenyl-3-pyridin-2-ylurea |
InChI |
InChI=1S/C13H13N3O/c1-16(11-7-3-2-4-8-11)13(17)15-12-9-5-6-10-14-12/h2-10H,1H3,(H,14,15,17) |
InChIキー |
XDCOPPSMYKEGEM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


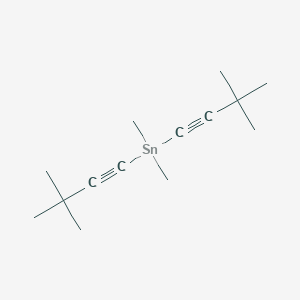
![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)
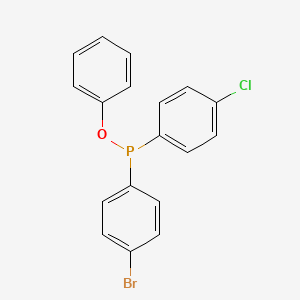


![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
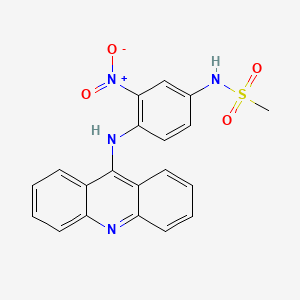
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
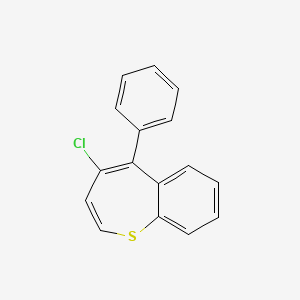
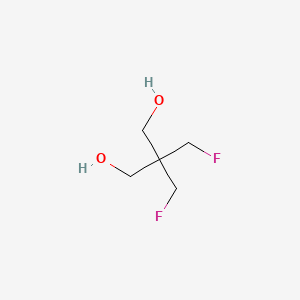
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
